molecular formula C13H15NO2 B8160458 3-Acetyl-N-(cyclopropylmethyl)benzamide

3-Acetyl-N-(cyclopropylmethyl)benzamide

Cat. No.: B8160458
M. Wt: 217.26 g/mol
InChI Key: KQKDEBJEFSRAOV-UHFFFAOYSA-N
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Description

3-Acetyl-N-(cyclopropylmethyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound features an acetyl group attached to the benzamide core, with a cyclopropylmethyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-N-(cyclopropylmethyl)benzamide can be achieved through several methods. One common approach involves the acylation of N-(cyclopropylmethyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Acetyl-N-(cyclopropylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Acetyl-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The acetyl group and the cyclopropylmethyl substituent play crucial roles in its binding affinity and specificity. The compound may also modulate signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)benzamide: Lacks the acetyl group but shares the cyclopropylmethyl substituent.

    3-Acetylbenzamide: Lacks the cyclopropylmethyl substituent but contains the acetyl group.

    N-(Cyclopropylmethyl)-3-methylbenzamide: Contains a methyl group instead of an acetyl group.

Uniqueness

3-Acetyl-N-(cyclopropylmethyl)benzamide is unique due to the presence of both the acetyl group and the cyclopropylmethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-acetyl-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(15)11-3-2-4-12(7-11)13(16)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKDEBJEFSRAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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